molecular formula C17H20F2N4O2 B6763614 N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide

N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide

Cat. No.: B6763614
M. Wt: 350.36 g/mol
InChI Key: RKCHZPJOEDRQEG-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a difluorophenyl ring, and a triazole ring linked to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2/c1-22-11-20-23(16(22)25)10-15(24)21-17(7-3-2-4-8-17)13-6-5-12(18)9-14(13)19/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCHZPJOEDRQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)CC(=O)NC2(CCCCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl-difluorophenyl intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorophenyl-cyclohexyl ketone, while reduction could produce a difluorophenyl-cyclohexyl alcohol.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various biological molecules, potentially disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide: can be compared with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.

    Cyclohexyl-difluorophenyl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a difluorophenyl group, a cyclohexyl ring, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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